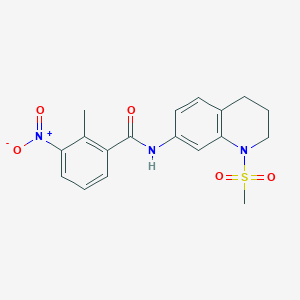![molecular formula C25H23N5O6 B2856904 (Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534577-18-9](/img/structure/B2856904.png)
(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate” is a complex organic molecule. It is a derivative of the imidazo[1,2-a]pyrimidine class of compounds . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A specific synthetic strategy for a similar class of compounds involves the electrocyclization reaction of imino pyridinium salts upon treatment with a strong base .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains an imidazo[1,2-a]pyrimidine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyrimidine ring. The compound also contains various functional groups including an ethyl group, an isobutyl group, a nitrobenzoyl group, and a carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For instance, the nitro group could potentially undergo reduction reactions to form amines . The carboxylate group could participate in esterification or amidation reactions. The imidazo[1,2-a]pyrimidine core could also undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the nitro group could contribute to its reactivity and polarity . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Agent
The presence of the 2-nitrobenzoyl moiety suggests potential antimicrobial properties. Similar structures have been synthesized and shown to exhibit good bactericidal activity against E. coli and S. aureus . This compound could be explored for its efficacy as an antimicrobial agent, possibly leading to new treatments for bacterial infections.
Optical Applications
Compounds with nitrobenzoyl groups have been used in the development of organic-inorganic hybrid materials with optical properties . The 2-nitrobenzoyl group in this compound could contribute to light emission or absorption characteristics, making it suitable for applications in optoelectronics, such as light-emitting diodes (LEDs) or sensors.
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds. Organoboron compounds are key reagents in this process . The structure of the compound suggests potential utility in developing new boron reagents for such coupling reactions, which could enhance the synthesis of complex organic molecules.
Synthesis of Ethers
The Williamson ether synthesis is a common method for producing ethers, involving an alkoxide ion and an alkyl halide . The compound , with its ethyl ester group, could be a candidate for generating novel ethers through this method, contributing to the synthesis of new organic compounds with potential industrial applications.
Synthesis of Polysubstituted Benzenes
Polysubstituted benzenes are important in the synthesis of complex molecules. The isobutyl and nitrobenzoyl groups in this compound could be used as starting points for the multi-step synthesis of such molecules, which are valuable in pharmaceuticals and materials science .
Biological Activity
Compounds containing imidazole and thiazoline rings are known for their biological activity . The complex structure of this compound, which includes a dipyrido pyrimidine ring system, might exhibit similar biological activities. It could be investigated for potential use in drug discovery, particularly for diseases where these heterocycles are effective.
Direcciones Futuras
Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Therefore, future research could focus on exploring new synthetic methodologies, studying their biological activity, and developing new drugs based on this scaffold.
Propiedades
IUPAC Name |
ethyl 7-(2-methylpropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-4-36-25(33)18-13-17-21(26-20-11-7-8-12-28(20)24(17)32)29(14-15(2)3)22(18)27-23(31)16-9-5-6-10-19(16)30(34)35/h5-13,15H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVVBYBYUGIRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)
![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2856835.png)
![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856838.png)

![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)
![N-cyclopentyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856841.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2856844.png)